3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
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Overview
Description
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridin-3-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethylthio group is attached to the pyridazine ring using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and thiolating agents are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-3-ylmethylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-6-(methylthio)pyridazine
- 3-(4-Nitrophenyl)-6-(phenylthio)pyridazine
- 3-(4-Nitrophenyl)-6-(pyridin-2-ylmethyl)thio)pyridazine
Uniqueness
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of both the nitrophenyl and pyridin-3-ylmethylthio groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-5-3-13(4-6-14)15-7-8-16(19-18-15)23-11-12-2-1-9-17-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSSMJNJKHQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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